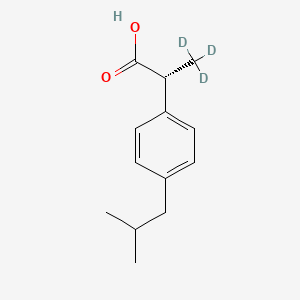

(R)-(-)-Ibuprofen-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

209.30 g/mol |

IUPAC Name |

(2R)-3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propanoic acid |

InChI |

InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/t10-/m1/s1/i3D3 |

InChI Key |

HEFNNWSXXWATRW-NYJKMMONSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)O |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (R)-(-)-Ibuprofen-d3: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural information of (R)-(-)-Ibuprofen-d3, a deuterated isotopologue of the (R)-enantiomer of ibuprofen. This document is intended to serve as a valuable resource for professionals in research and drug development who utilize isotopically labeled compounds for analytical and metabolic studies.

Core Chemical and Physical Properties

This compound is the deuterium-labeled form of (R)-(-)-Ibuprofen.[1] The (R)-enantiomer of ibuprofen is known to be less active as a cyclooxygenase (COX) inhibitor compared to its (S)-enantiomer.[1][2] However, it has been shown to inhibit NF-κB activation and possesses anti-inflammatory and antinociceptive effects.[1][2] The primary application of this compound is as an internal standard for the quantification of ibuprofen in biological samples using mass spectrometry-based techniques like GC-MS or LC-MS.[1][3]

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | [4] |

| IUPAC Name | (2R)-3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propanoic acid | [5][6] |

| CAS Number | 121702-86-1 | [1][3][4] |

| Molecular Formula | C₁₃H₁₅D₃O₂ | [2][3][4] |

| Molecular Weight | 209.30 g/mol | [3][4][5] |

| Synonyms | (αR)-α-(Methyl-d3)-4-(2-methylpropyl)benzeneacetic Acid, (-)-Ibuprofen-d3, (R)-2-(4-Isobutylphenyl)propanoic Acid-d3 | [4][5] |

Table 2: Physical and Analytical Properties of this compound

| Property | Value | Source(s) |

| Appearance | White to off-white solid | [1][4] |

| Purity | ≥98.0% (HPLC), 99.96% | [1][7] |

| Isotopic Purity | ≥99% deuterated forms (d1-d3), 95 atom % D | [7][8] |

| Storage Temperature | 2-8°C (Refrigerator) or -20°C | [2][4][6] |

| SMILES | OC(--INVALID-LINK--C([2H])([2H])[2H])=O | [1][2] |

| InChI | InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/t10-/m1/s1/i3D3 | [5][6] |

Solubility

The solubility of this compound has been determined in various common laboratory solvents. This information is crucial for the preparation of stock solutions and for designing analytical and in vitro experiments.

Table 3: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Dimethylformamide (DMF) | ≥ 45 mg/mL (215.00 mM) | [1][9] |

| Dimethyl sulfoxide (DMSO) | ≥ 50 mg/mL (238.89 mM) | [1][9] |

| Ethanol | ≥ 60 mg/mL (286.67 mM) | [1][9] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | > 2 mg/mL | [8] |

Chemical Structure

This compound is structurally identical to (R)-(-)-Ibuprofen, with the exception of three deuterium atoms replacing the three hydrogen atoms on the methyl group at the chiral center of the propanoic acid side chain.[5] This specific labeling provides a distinct mass shift (M+3) for mass spectrometry applications without significantly altering the chemical properties of the molecule.[7]

Caption: 2D structure of this compound.

Experimental Protocols

However, general analytical methodologies for the quantification of ibuprofen enantiomers in biological matrices have been described. These methods commonly employ chiral chromatography for the separation of (R)- and (S)-ibuprofen, followed by tandem mass spectrometry (LC-MS/MS) for detection and quantification.[10] In such assays, this compound serves as an ideal internal standard due to its similar chromatographic behavior and distinct mass-to-charge ratio.[10]

The synthesis of unlabeled ibuprofen can be achieved through various routes, such as the Boot process or the Hoechst process.[11] The introduction of deuterium at the specific methyl group would require a specialized synthetic step, potentially involving a deuterated starting material or a specific reduction or alkylation step with a deuterium source.

Applications in Research and Development

The primary application of this compound is as an internal standard for the quantification of ibuprofen and its enantiomers in various matrices, including plasma, saliva, and environmental water samples.[1][7][10] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for matrix effects and variations in sample preparation and instrument response.

Deuteration of pharmaceuticals is also a strategy employed in drug discovery to potentially alter the metabolic profile and pharmacokinetics of a drug.[9] While this compound is primarily used as an analytical tool, the study of deuterated compounds contributes to the broader understanding of kinetic isotope effects on drug metabolism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. immunomart.com [immunomart.com]

- 3. hexonsynth.com [hexonsynth.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | C13H18O2 | CID 59014967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rac Ibuprofen-d3 | CAS 121662-14-4 | LGC Standards [lgcstandards.com]

- 7. Ibuprofen-d3 analytical standard 121662-14-4 [sigmaaldrich.com]

- 8. caymanchem.com [caymanchem.com]

- 9. immunomart.com [immunomart.com]

- 10. moca.net.ua [moca.net.ua]

- 11. sanad.iau.ir [sanad.iau.ir]

A Technical Guide to the Synthesis and Isotopic Purity of (R)-(-)-Ibuprofen-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity of (R)-(-)-Ibuprofen-d3, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of ibuprofen. This document details synthetic strategies, experimental protocols, and analytical methods for determining isotopic and enantiomeric purity.

Introduction

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), exists as a racemic mixture of (S)-(+)- and (R)-(-)-enantiomers. The (S)-(+)-enantiomer is responsible for the majority of the desired pharmacological activity. (R)-(-)-Ibuprofen, while less active, can undergo in vivo chiral inversion to the (S)-enantiomer. To accurately quantify the individual enantiomers in biological matrices, stable isotope-labeled internal standards are indispensable. This compound, with deuterium atoms on the methyl group of the propionic acid side chain, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods due to its chemical similarity to the analyte and its distinct mass-to-charge ratio.

Synthesis of this compound

The synthesis of enantiomerically pure this compound can be approached through two primary strategies:

-

Chiral Resolution of Racemic Ibuprofen-d3: This method involves the synthesis of racemic Ibuprofen-d3 followed by the separation of the (R)- and (S)-enantiomers.

-

Asymmetric Synthesis: This more direct approach involves the use of chiral auxiliaries or catalysts to stereoselectively introduce the chiral center, followed by deuteration.

This guide will focus on a synthetic approach involving the preparation of a key intermediate followed by deuteration and chiral resolution.

Proposed Synthetic Pathway

A plausible synthetic route to this compound is outlined below. This pathway combines established methods for the synthesis of the ibuprofen backbone with a deuteration step and subsequent chiral resolution.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed methodologies for the key steps in the proposed synthesis of this compound.

Step 1: Synthesis of 2-(4-Isobutylphenyl)acetonitrile

This intermediate can be prepared from isobutylbenzene through a multi-step process involving Friedel-Crafts acylation to form 4-isobutylacetophenone, followed by conversion to the corresponding nitrile. A common method for this conversion is the reaction of the ketone with tosylhydrazine to form a tosylhydrazone, which is then treated with a cyanide source.

Step 2: Synthesis of Racemic 2-(4-Isobutylphenyl)propanoic acid-d3 (Ibuprofen-d3)

The α-carbon of 2-(4-isobutylphenyl)acetonitrile is deprotonated with a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF). The resulting carbanion is then quenched with deuterated methyl iodide (CD3I) to introduce the trideuteromethyl group. Subsequent hydrolysis of the nitrile functionality under acidic or basic conditions yields racemic Ibuprofen-d3.

Step 3: Chiral Resolution of Racemic Ibuprofen-d3

The most common method for resolving racemic carboxylic acids is through the formation of diastereomeric salts with a chiral amine.[1]

-

Protocol:

-

Dissolve racemic Ibuprofen-d3 in a suitable solvent, such as ethanol or methanol.

-

Add an equimolar amount of a chiral resolving agent, for example, (R)-(+)-α-methylbenzylamine.

-

Allow the diastereomeric salts to form and crystallize. The salt of this compound with (R)-(+)-α-methylbenzylamine will have different solubility compared to the salt of (S)-(+)-Ibuprofen-d3 with the same amine.

-

Isolate the less soluble diastereomeric salt by filtration. This process can be monitored by polarimetry.

-

Recrystallize the isolated salt to improve diastereomeric purity.

-

Treat the purified diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylate and liberate the free this compound.

-

Extract the enantiomerically enriched acid into an organic solvent, dry, and evaporate the solvent to yield the final product.

-

Isotopic and Enantiomeric Purity Analysis

The quality of this compound is critically dependent on its isotopic and enantiomeric purity. Various analytical techniques are employed to determine these parameters.

Isotopic Purity Determination

Mass spectrometry is the primary technique for assessing isotopic enrichment.

Experimental Workflow for Isotopic Purity Analysis by Mass Spectrometry

Caption: Workflow for isotopic purity determination of this compound.

Protocol for Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile/water).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography (LC) system.

-

Analysis: Inject the sample and acquire full-scan mass spectra of the molecular ion region.

-

Data Processing: Determine the relative intensities of the ions corresponding to the unlabeled (d0), partially deuterated (d1, d2), and fully deuterated (d3) species.

-

Calculation: The isotopic purity is calculated as the percentage of the d3 isotopologue relative to the sum of all isotopologues.

| Isotopologue | Expected m/z [M-H]⁻ |

| Ibuprofen (d0) | 205.1234 |

| Ibuprofen-d1 | 206.1297 |

| Ibuprofen-d2 | 207.1360 |

| This compound | 208.1422 |

Table 1: Expected m/z values for Ibuprofen and its deuterated isotopologues in negative ion mode.

A study on the isotopic patterns of ibuprofen drug products using isotope ratio mass spectrometry (IRMS) demonstrated the capability to differentiate isotopic signatures, which is a powerful tool for quality control.[2] While this study did not focus on synthesized deuterated standards, the principles of high-precision mass analysis are directly applicable.

Enantiomeric Purity Determination

Chiral chromatography is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds.

Experimental Workflow for Enantiomeric Purity Analysis by Chiral HPLC

Caption: Workflow for enantiomeric purity determination of this compound.

Protocol for Enantiomeric Purity by Chiral HPLC

-

Sample Preparation: Dissolve a small amount of the synthesized this compound in the mobile phase.

-

Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase (CSP) column and a UV or mass spectrometric detector.

-

Chromatographic Conditions:

-

Column: A polysaccharide-based chiral column (e.g., Daicel Chiralcel® series) is often effective.

-

Mobile Phase: Typically a mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of a carboxylic acid (e.g., trifluoroacetic acid) to improve peak shape.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 220 nm).

-

-

Analysis: Inject the sample and record the chromatogram. The two enantiomers should be resolved into two separate peaks.

-

Calculation: The enantiomeric excess is calculated using the areas of the two enantiomer peaks:

-

e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

-

| Parameter | Typical Value |

| Isotopic Purity (d3) | > 98% |

| Enantiomeric Excess (R) | > 99% |

Table 2: Typical purity specifications for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural confirmation and can also provide information about isotopic labeling.

Expected ¹H NMR (400 MHz, CDCl₃) Spectral Data for this compound:

-

δ 7.20 (d, J = 8.0 Hz, 2H, Ar-H)

-

δ 7.09 (d, J = 8.0 Hz, 2H, Ar-H)

-

δ 3.69 (q, J = 7.2 Hz, 1H, CH-COOH)

-

δ 2.45 (d, J = 7.2 Hz, 2H, CH₂-Ar)

-

δ 1.84 (m, 1H, CH(CH₃)₂)

-

δ 0.90 (d, J = 6.6 Hz, 6H, CH(CH₃)₂)

Note: The signal for the methyl group protons at approximately δ 1.49 ppm in non-deuterated ibuprofen will be absent in the ¹H NMR spectrum of the d3 analogue.

Expected ¹³C NMR (100 MHz, CDCl₃) Spectral Data for this compound:

-

δ 181.0 (COOH)

-

δ 140.7 (Ar-C)

-

δ 137.9 (Ar-C)

-

δ 129.3 (Ar-CH)

-

δ 127.2 (Ar-CH)

-

δ 45.1 (CH-COOH)

-

δ 45.0 (CH₂-Ar)

-

δ 30.2 (CH(CH₃)₂)

-

δ 22.4 (CH(CH₃)₂)

Note: The carbon signal for the deuterated methyl group will appear as a multiplet in the ¹³C NMR spectrum due to C-D coupling and will be significantly broader and less intense than the corresponding signal in the non-deuterated compound.

Conclusion

The synthesis and analysis of this compound require careful execution of stereoselective and deuteration reactions, followed by rigorous purification and characterization. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to produce and validate this critical internal standard. The use of high-purity this compound is essential for the accurate and reliable bioanalysis of ibuprofen enantiomers, contributing to a better understanding of its pharmacology and clinical efficacy.

References

The Role of (R)-(-)-Ibuprofen-d3 in Elucidating Drug Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical role of (R)-(-)-Ibuprofen-d3, a deuterated stable isotope-labeled form of (R)-ibuprofen, in advancing our understanding of drug metabolism. Specifically, this document will focus on its application in studying the stereoselective metabolism of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).

Introduction: The Significance of Stereochemistry in Drug Metabolism

Ibuprofen is a chiral compound administered as a racemic mixture of two enantiomers: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. The pharmacological activity, primarily the inhibition of cyclooxygenase (COX) enzymes, resides almost exclusively in the (S)-enantiomer. The (R)-enantiomer is considered pharmacologically inactive. However, in vivo, a significant portion of the inactive (R)-ibuprofen undergoes a unidirectional metabolic chiral inversion to the active (S)-form. This biotransformation has profound implications for the drug's overall efficacy and safety profile.

This compound serves as an invaluable tool for researchers to trace and quantify the metabolic fate of the (R)-enantiomer without introducing a significant kinetic isotope effect. The three deuterium atoms on the methyl group provide a distinct mass signature, allowing for its differentiation from the endogenous and administered non-labeled ibuprofen, thereby enabling precise tracking of the chiral inversion process and other metabolic pathways.

Core Application: Unraveling the Chiral Inversion of Ibuprofen

The primary role of this compound is to facilitate the detailed investigation of the metabolic chiral inversion of (R)-ibuprofen to (S)-ibuprofen. Stable isotope labeling is a powerful technique in these studies because it allows for the simultaneous administration of both the labeled and unlabeled drug, with subsequent differentiation by mass spectrometry. This approach enables researchers to distinguish the administered (R)-enantiomer and its metabolites from the inverted (S)-enantiomer derived from the labeled pool.

Studies in both human subjects and animal models have consistently shown that the deuterium labeling in this compound does not significantly alter its pharmacokinetic properties compared to the unlabeled counterpart. This makes it an ideal tracer for accurately studying the rate and extent of chiral inversion.

Quantitative Data Summary

The use of this compound and other isotopically labeled ibuprofen analogs has been instrumental in generating quantitative data on the stereoselective metabolism of ibuprofen. The following table summarizes key clearance values obtained from a study in healthy human subjects, highlighting the different metabolic fates of the R-enantiomer.

| Parameter | Mean Clearance (mL/min) | Standard Deviation (mL/min) |

| S-Ibuprofen Clearance | 87.4 | 25.9 |

| R-Ibuprofen Inversion Clearance | 57.3 | 31.0 |

| R-Ibuprofen Non-inversion Clearance | 56.3 | 29.0 |

Data sourced from a study on the stereoselective metabolism of ibuprofen in humans.

Visualizing Metabolic and Experimental Pathways

To better illustrate the processes involved in ibuprofen metabolism and the experimental approaches to study them, the following diagrams are provided.

Caption: Metabolic pathway of (R)-(-)-Ibuprofen, including chiral inversion.

Caption: General experimental workflows for studying ibuprofen chiral inversion.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of drug metabolism studies. The following sections outline typical experimental protocols for in vivo and in vitro studies utilizing this compound.

In Vivo Study in a Rat Model

Objective: To determine the rate and extent of chiral inversion of (R)-ibuprofen in rats.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

(R)-(-)-Ibuprofen

-

This compound

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Blood collection supplies (e.g., heparinized tubes)

-

Metabolic cages for urine collection

-

Solvents for extraction (e.g., hexane, ethyl acetate, isopropanol)

-

Derivatizing agent (e.g., S-(+)-1-phenylethylamine, pentafluorobenzyl bromide)

-

Internal standard (e.g., another NSAID like ketoprofen)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Animal Dosing: Fast rats overnight with free access to water. Prepare a dosing solution containing a 1:1 mixture of (R)-(-)-Ibuprofen and this compound in the vehicle. Administer a single oral dose (e.g., 10 mg/kg of each compound) via gavage.

-

Sample Collection: Collect blood samples from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes. Centrifuge the blood to obtain plasma and store at -80°C until analysis. House rats in metabolic cages to collect urine over 24 hours.

-

Sample Preparation (Plasma):

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add the internal standard.

-

Acidify the plasma with 1 M HCl.

-

Perform liquid-liquid extraction with a mixture of hexane and isopropanol (e.g., 9:1 v/v).

-

Vortex and centrifuge the samples.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization: Reconstitute the dried extract in a suitable solvent and add the derivatizing agent to form diastereomers, which can be separated on a chiral GC column.

-

GC-MS Analysis:

-

Use a chiral capillary column (e.g., a cyclodextrin-based column).

-

Set the GC oven temperature program to achieve optimal separation of the diastereomeric derivatives.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor the characteristic ions of the derivatized enantiomers of both the labeled and unlabeled ibuprofen.

-

-

Data Analysis: Construct calibration curves for each enantiomer. Calculate the plasma concentrations of (R)- and (S)-ibuprofen and their deuterated counterparts at each time point. Use pharmacokinetic software to determine parameters such as AUC, Cmax, and the fraction of the (R)-ibuprofen dose that is inverted to (S)-ibuprofen.

In Vitro Chiral Inversion Assay using Isolated Rat Hepatocytes

Objective: To investigate the kinetics of (R)-ibuprofen chiral inversion in an in vitro system.

Materials:

-

Freshly isolated or cryopreserved rat hepatocytes

-

Hepatocyte incubation medium (e.g., Williams' Medium E)

-

This compound

-

96-well plates or suspension vials

-

Incubator with orbital shaker (37°C, 5% CO2)

-

Quenching solution (e.g., ice-cold acetonitrile)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Hepatocyte Preparation: If using cryopreserved hepatocytes, thaw them according to the supplier's protocol. Determine cell viability and density.

-

Incubation: Pre-warm the hepatocyte suspension in incubation medium in a 37°C water bath. Initiate the reaction by adding this compound to a final concentration of, for example, 10 µM.

-

Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the hepatocyte suspension and immediately add it to the quenching solution containing an internal standard to stop the enzymatic reaction.

-

Sample Processing: Vortex the quenched samples and centrifuge to pellet the protein. Transfer the supernatant to a new plate or vials for analysis.

-

LC-MS/MS Analysis:

-

Use a chiral LC column to separate the (R)- and (S)-enantiomers of ibuprofen-d3.

-

Optimize the mass spectrometer settings for the detection of the parent drug and its inverted enantiomer. Use Multiple Reaction Monitoring (MRM) for quantification.

-

-

Data Analysis: Plot the concentration of the remaining this compound and the formed (S)-(+)-Ibuprofen-d3 over time. Calculate the rate of chiral inversion.

Conclusion

This compound is an indispensable tool in the field of drug metabolism, providing a reliable and accurate means to study the stereoselective biotransformation of ibuprofen. Its use has been fundamental in elucidating the mechanism and kinetics of the chiral inversion from the inactive (R)-enantiomer to the pharmacologically active (S)-enantiomer. The experimental protocols and data presented in this guide underscore the importance of stable isotope-labeled compounds in modern drug development, enabling researchers to gain a deeper understanding of the complex metabolic pathways that influence a drug's ultimate therapeutic effect.

Stereochemistry of Deuterated Ibuprofen Compounds: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of deuterated ibuprofen compounds, a critical consideration in modern drug development. By replacing specific hydrogen atoms with deuterium, the pharmacokinetic and metabolic profiles of chiral drugs like ibuprofen can be significantly altered. This guide delves into the synthesis, separation, analysis, and metabolic fate of deuterated ibuprofen stereoisomers, offering valuable insights for researchers in the field.

Introduction to Stereochemistry and Deuteration in Ibuprofen

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), possesses a single chiral center, leading to the existence of two enantiomers: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. The pharmacological activity of ibuprofen primarily resides in the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes, while the (R)-enantiomer is significantly less active[1]. In vivo, however, the (R)-enantiomer undergoes unidirectional chiral inversion to the active (S)-form, contributing to the overall therapeutic effect of the racemic mixture[1].

Deuteration, the substitution of hydrogen with its stable isotope deuterium, can have a profound impact on a drug's metabolic profile due to the kinetic isotope effect (KIE)[2]. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making its cleavage more difficult for metabolic enzymes. This can lead to a reduced rate of metabolism, potentially resulting in a longer drug half-life, increased exposure, and altered metabolic pathways. For chiral drugs like ibuprofen, stereospecific deuteration can be a powerful tool to modulate the pharmacokinetic properties of each enantiomer independently.

Stereospecific Synthesis of Deuterated Ibuprofen

The synthesis of stereoisomerically pure deuterated ibuprofen is essential for studying the individual effects of each enantiomer. Several strategies can be employed, including asymmetric synthesis and enzymatic resolution.

Asymmetric Synthesis

Asymmetric synthesis aims to create a specific stereoisomer directly. For deuterated ibuprofen, this can involve the use of chiral auxiliaries or catalysts in reactions where a deuterium source is introduced. One common approach is the asymmetric hydrogenation of a suitable prochiral precursor using a chiral catalyst and a deuterium source. For instance, an α,β-unsaturated ester precursor to ibuprofen can be asymmetrically hydrogenated using a chiral rhodium or ruthenium catalyst under a deuterium atmosphere to introduce deuterium at the chiral center with high enantioselectivity.

Another strategy involves the diastereoselective alkylation of a chiral enolate. For example, an N-acylbornanesultam derived from 4-isobutylphenylacetic acid can be deprotonated to form a chiral enolate, which is then alkylated with a deuterated methylating agent (e.g., CD3I) to introduce the deuterated methyl group at the α-position with high diastereoselectivity[3][4]. Subsequent cleavage of the chiral auxiliary yields the desired deuterated ibuprofen enantiomer.

Enzymatic Resolution

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction with one enantiomer, allowing for the separation of the reacted and unreacted enantiomers.

For deuterated ibuprofen, a racemic mixture of the deuterated compound can be subjected to enzymatic esterification. For example, Candida rugosa lipase can be used to selectively esterify the (S)-enantiomer of ibuprofen in the presence of an alcohol, leaving the (R)-enantiomer unreacted[5][6]. The resulting ester and unreacted acid can then be separated. Subsequent hydrolysis of the ester yields the enantiomerically pure (S)-deuterated ibuprofen.

Table 1: Comparison of Enantioselective Synthesis and Resolution Methods

| Method | Principle | Advantages | Disadvantages |

| Asymmetric Synthesis | Direct creation of a single stereoisomer using chiral catalysts or auxiliaries. | High enantiomeric excess, potentially fewer steps. | Requires development of specific chiral catalysts/auxiliaries, may have lower overall yields. |

| Enzymatic Resolution | Stereoselective enzymatic reaction to separate enantiomers from a racemate. | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield of 50% for the desired enantiomer, requires separation of product and unreacted starting material. |

Chiral Separation and Analysis

Accurate quantification of individual deuterated ibuprofen enantiomers is crucial for pharmacokinetic and metabolic studies. Various analytical techniques are employed for this purpose, with chiral chromatography being the most common.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used method for the separation of ibuprofen enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for this purpose.

Experimental Protocol: Chiral HPLC Separation of Ibuprofen Enantiomers

-

Column: Chiralpak AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative) (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape. A typical mobile phase could be Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Sample Preparation: Plasma or urine samples are typically prepared by liquid-liquid extraction or solid-phase extraction to remove proteins and other interfering substances. The extracted sample is then reconstituted in the mobile phase.

Supercritical Fluid Chromatography (SFC)

Chiral SFC is an increasingly popular alternative to HPLC for enantiomeric separations[7][8]. SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a polar co-solvent (modifier) such as methanol or ethanol. SFC can offer faster separations and reduced solvent consumption compared to HPLC[7].

Experimental Protocol: Chiral SFC Separation of Ibuprofen Enantiomers

-

Column: Chiral stationary phase similar to those used in HPLC (e.g., Chiralpak AD-H).

-

Mobile Phase: Supercritical CO2 and a modifier (e.g., methanol with a basic additive like diethylamine). A typical gradient could be 5% to 40% methanol in CO2.

-

Flow Rate: 2-4 mL/min.

-

Back Pressure: 100-150 bar.

-

Detection: UV or Mass Spectrometry (MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice[9]. This technique couples the separation power of HPLC or SFC with the sensitive and specific detection of a tandem mass spectrometer. Deuterated ibuprofen is often used as an internal standard in LC-MS/MS assays for the quantification of non-deuterated ibuprofen due to its similar chemical properties but different mass[10].

Experimental Protocol: LC-MS/MS Analysis of Deuterated Ibuprofen Enantiomers

-

Chromatography: Chiral HPLC or SFC as described above.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for ibuprofen.

-

Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification. The transition from the precursor ion (the deprotonated molecule, [M-H]⁻) to a specific product ion is monitored.

-

For ibuprofen: m/z 205 -> m/z 161

-

For d3-ibuprofen: m/z 208 -> m/z 164

-

-

Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) of biological samples is performed to isolate the analytes and the deuterated internal standard.

Below is a diagram illustrating a typical bioanalytical workflow for the chiral analysis of deuterated ibuprofen.

Stereoselective Metabolism and Pharmacokinetics

The metabolism of ibuprofen is stereoselective, with significant differences in the pathways and rates for the (R)- and (S)-enantiomers. Deuteration can further influence these processes.

Chiral Inversion

As mentioned, (R)-ibuprofen undergoes unidirectional chiral inversion to (S)-ibuprofen. This process is mediated by α-methylacyl-CoA racemase and involves the formation of a coenzyme A (CoA) thioester. The deuteration of the methyl group at the chiral center (e.g., to -CD3) can potentially slow down this inversion process due to the kinetic isotope effect, although some studies have suggested this effect may not be significant for chiral inversion.

Oxidative Metabolism

Ibuprofen is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C9 and CYP2C8, to form hydroxylated and carboxylated metabolites. This oxidative metabolism is also stereoselective, generally favoring the (S)-enantiomer. Deuteration at the sites of metabolism can significantly reduce the rate of these reactions. For example, deuteration of the isobutyl group can slow the formation of hydroxyibuprofen metabolites.

The following diagram illustrates the major metabolic pathways of ibuprofen enantiomers.

Pharmacokinetic Parameters

The stereoselective metabolism of ibuprofen leads to different pharmacokinetic profiles for the two enantiomers. The clearance of (S)-ibuprofen is generally higher than that of (R)-ibuprofen. Deuteration can alter these parameters by slowing down metabolic clearance.

Table 2: Illustrative Pharmacokinetic Parameters of Ibuprofen Enantiomers

| Parameter | (R)-Ibuprofen | (S)-Ibuprofen |

| Clearance (mL/min) | ~55 | ~80 |

| Half-life (hr) | ~2.5 | ~2.0 |

| Fraction Inverted to (S)-form | ~60% | N/A |

Note: These are approximate values from literature and can vary between individuals and studies.

A study comparing deuterated and non-deuterated celecoxib (another NSAID) showed that deuteration effectively enhanced metabolic stability both in vitro and in vivo[2]. While direct comparative data for deuterated versus non-deuterated ibuprofen enantiomers is limited in the public domain, the principles of the kinetic isotope effect suggest that targeted deuteration would lead to decreased clearance and a longer half-life for the deuterated enantiomer.

The logical relationship of how deuteration can affect metabolism is depicted in the following diagram.

Conclusion

The stereochemistry of deuterated ibuprofen is a multifaceted area of research with significant implications for drug development. By understanding and manipulating the stereochemical and isotopic composition of ibuprofen, it is possible to fine-tune its pharmacokinetic and metabolic properties. This guide has provided an overview of the key aspects of this field, from stereospecific synthesis and chiral analysis to the intricate details of stereoselective metabolism. As the demand for more refined and personalized medicines grows, the strategic use of deuteration in chiral drugs like ibuprofen will undoubtedly play an increasingly important role. Further research into the direct comparison of the pharmacokinetics and pharmacodynamics of deuterated and non-deuterated ibuprofen enantiomers will be crucial for the clinical translation of these concepts.

References

- 1. Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. Asymmetric synthesis of ibuprofen... | Archive ouverte UNIGE [archive-ouverte.unige.ch]

- 5. Enantioselective synthesis of (S)-ibuprofen ester prodrug in cyclohexane by Candida rugosa lipase immobilized on Accurel MP1000 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatic kinetic resolution of racemic ibuprofen: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Separation of enantiomers of ibuprofen on chiral stationary phases by packed column supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. archives.ijper.org [archives.ijper.org]

- 9. A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study [mdpi.com]

- 10. dovepress.com [dovepress.com]

A Deep Dive into the Stereoselective Pharmacology of Ibuprofen Enantiomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ibuprofen, a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy, is administered clinically as a racemic mixture of its two enantiomers: (R)-(-)-Ibuprofen and (S)-(+)-Ibuprofen. While chemically similar, these stereoisomers exhibit profoundly different pharmacological activities and metabolic fates. This technical guide provides a comprehensive analysis of the individual contributions of each enantiomer to the overall therapeutic effect of racemic ibuprofen, focusing on their distinct interactions with cyclooxygenase (COX) enzymes and their pharmacokinetic profiles. This document is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in drug development and pharmacological research.

Introduction

Ibuprofen exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[1][2] The presence of a chiral center in its propionic acid moiety results in two enantiomeric forms. It is now well-established that the pharmacological activity of ibuprofen resides almost exclusively with the (S)-(+)-enantiomer.[3][4] The (R)-(-)-enantiomer, in contrast, is largely inactive as a direct COX inhibitor but acts as a prodrug, undergoing in vivo unidirectional chiral inversion to the active (S)-(+)-form.[1][5] This stereoselective activity and metabolism have significant implications for the efficacy and safety profile of ibuprofen.

Pharmacological Profile of (S)-(+)-Ibuprofen: The Eutomer

(S)-(+)-Ibuprofen, also known as dexibuprofen, is the pharmacologically active enantiomer, or eutomer, of ibuprofen. Its therapeutic effects are mediated through the non-selective, reversible inhibition of both COX-1 and COX-2 enzymes.[1][6] By blocking these enzymes, (S)-(+)-Ibuprofen prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins that mediate pain, inflammation, and fever.[1][7] In vitro studies have consistently demonstrated that (S)-(+)-Ibuprofen is a significantly more potent inhibitor of COX enzymes compared to its (R)-(-)-counterpart.[6][8]

Pharmacological Profile of (R)-(-)-Ibuprofen: The Distomer and Prodrug

(R)-(-)-Ibuprofen is considered the distomer, or the less active enantiomer. In vitro, it is a very weak inhibitor of COX-1 and is virtually inactive against COX-2.[9][10] However, the (R)-enantiomer plays a crucial role in the overall pharmacology of racemic ibuprofen due to its in vivo metabolic chiral inversion to the active (S)-(+)-enantiomer.[1][11] This unidirectional conversion is a significant metabolic pathway, with approximately 50-65% of an administered dose of (R)-(-)-Ibuprofen being converted to (S)-(+)-Ibuprofen in humans.[4][6][12] This inversion process effectively makes (R)-(-)-Ibuprofen a prodrug for the more active enantiomer.[5]

Interestingly, some studies suggest that (R)-(-)-Ibuprofen may possess pharmacological activities independent of its conversion. For instance, both enantiomers have been shown to inhibit the functions of human polymorphonuclear cells (PMNs) with similar potency, an effect that appears to be independent of cyclooxygenase inhibition.[13] Furthermore, the coenzyme A thioester of (R)-(-)-Ibuprofen has been found to inhibit the induction of PGHS-2 (COX-2) protein expression.[10]

The Mechanism of Chiral Inversion

The in vivo conversion of (R)-(-)-Ibuprofen to (S)-(+)-Ibuprofen is an enzyme-mediated process.[1][14] The key steps in this metabolic pathway involve the formation of a coenzyme A (CoA) thioester.[1][11] The process is initiated by acyl-CoA-synthetase, which converts (R)-(-)-Ibuprofen to (-)-R-ibuprofen I-CoA.[1] Subsequently, the enzyme alpha-methylacyl-CoA racemase facilitates the conversion of (-)-R-ibuprofen I-CoA to (+)-S-ibuprofen I-CoA.[1] Finally, a hydrolase cleaves the CoA thioester to release the active (S)-(+)-Ibuprofen.[1] This inversion is unidirectional, meaning (S)-(+)-Ibuprofen is not converted back to (R)-(-)-Ibuprofen.[15]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the COX inhibitory activity and pharmacokinetic parameters of the ibuprofen enantiomers.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

| Enantiomer | Target Enzyme | IC50 (μM) |

| (S)-(+)-Ibuprofen | COX-1 | 2.1[6][10] |

| COX-2 | 1.6[6][10] | |

| (R)-(-)-Ibuprofen | COX-1 | 34.9[10] |

| COX-2 | > 250 (No significant inhibition)[10] |

Table 2: Comparative Pharmacokinetic Parameters in Humans

| Parameter | (S)-(+)-Ibuprofen | (R)-(-)-Ibuprofen | Notes |

| Plasma Half-life (t½) | Similar to (R)-enantiomer | Similar to (S)-enantiomer | Terminal half-lives are comparable.[16] |

| Peak Plasma Concentration (Cmax) | Higher than (R)-enantiomer | Lower than (S)-enantiomer | Due to chiral inversion and differences in distribution and metabolism.[16] |

| Area Under the Curve (AUC) | Significantly greater than (R)-enantiomer | Lower than (S)-enantiomer | Reflects higher exposure to the active enantiomer.[3] |

| Protein Binding | Lower affinity | Higher affinity | The R-isomer has a higher protein binding affinity.[5] |

| Metabolic Inversion | Does not occur | ~50-65% converted to (S)-(+)-Ibuprofen | A key factor in the overall pharmacokinetics of racemic ibuprofen.[4][6][12] |

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of (R)-(-)-Ibuprofen and (S)-(+)-Ibuprofen against COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme.[17][18]

-

Arachidonic acid (substrate).[17]

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).[17]

-

Cofactors (e.g., hematin, L-epinephrine).[17]

-

Test compounds ((R)-(-)-Ibuprofen, (S)-(+)-Ibuprofen) dissolved in a suitable solvent (e.g., DMSO).[17]

-

Detection method: Measurement of prostaglandin E2 (PGE2) production via LC-MS/MS or a fluorometric probe.[17][18]

Protocol:

-

In an appropriate reaction vessel (e.g., Eppendorf tube or 96-well plate), combine the assay buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).[17]

-

Incubate the mixture at room temperature for a short period (e.g., 2 minutes) to allow for enzyme equilibration.[17]

-

Add various concentrations of the test inhibitor ((R)-(-)-Ibuprofen or (S)-(+)-Ibuprofen) to the enzyme solution. A vehicle control (DMSO) is run in parallel.[17]

-

Pre-incubate the enzyme-inhibitor mixture at 37°C for a defined time (e.g., 10 minutes) to allow for inhibitor binding.[17]

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to a final concentration of approximately 5 μM.[17]

-

Allow the reaction to proceed for a specific duration (e.g., 2 minutes) at 37°C.[17]

-

Terminate the reaction by adding a strong acid (e.g., 2.0 M HCl).[17]

-

Quantify the amount of PGE2 produced using a validated analytical method such as LC-MS/MS.[17]

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vivo Chiral Inversion Study

Objective: To determine the extent of in vivo conversion of (R)-(-)-Ibuprofen to (S)-(+)-Ibuprofen.

Materials:

-

Test subjects (e.g., healthy human volunteers or animal models such as Sprague-Dawley rats).[11]

-

A single enantiomer formulation of (R)-(-)-Ibuprofen.

-

Analytical method for stereoselective quantification of ibuprofen enantiomers in biological matrices (e.g., plasma, urine), such as chiral chromatography (GC or HPLC).[15][19]

Protocol:

-

Administer a single oral or intravenous dose of (R)-(-)-Ibuprofen to the test subjects.[11]

-

Collect serial blood samples at predetermined time points over a specified period (e.g., 24 hours).[11]

-

Process the blood samples to obtain plasma.

-

Extract the ibuprofen enantiomers from the plasma samples using a suitable extraction method.

-

Analyze the concentrations of both (R)-(-)-Ibuprofen and (S)-(+)-Ibuprofen in the plasma extracts using a validated stereoselective analytical method.[15]

-

Plot the plasma concentration-time curves for both enantiomers.

-

Calculate pharmacokinetic parameters, including the AUC for both enantiomers.

-

The extent of chiral inversion can be estimated by comparing the AUC of the formed (S)-(+)-Ibuprofen to the total AUC of both enantiomers.

Visualizations

Caption: Mechanism of action of ibuprofen enantiomers on the prostaglandin synthesis pathway.

Caption: In vivo metabolic pathway for the chiral inversion of (R)-(-)-Ibuprofen.

References

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]

- 2. news-medical.net [news-medical.net]

- 3. The relationship between the pharmacokinetics of ibuprofen enantiomers and the dose of racemic ibuprofen in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. journals.viamedica.pl [journals.viamedica.pl]

- 9. Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of ibuprofen enantiomers and its coenzyme A thioesters on human prostaglandin endoperoxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanistic studies on the metabolic chiral inversion of R-ibuprofen in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Equipotent inhibition by R(-)-, S(+)- and racemic ibuprofen of human polymorphonuclear cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

- 15. Insights into Chiral Drug Metabolism and Inversion - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 16. Pharmacokinetics of ibuprofen enantiomers after single and repeated doses in man [pubmed.ncbi.nlm.nih.gov]

- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. assaygenie.com [assaygenie.com]

- 19. Pharmacokinetics of ibuprofen enantiomers in humans following oral administration of tablets with different absorption rates - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Kinetic Isotope Effect of (R)-(-)-Ibuprofen-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinetic isotope effect (KIE) associated with (R)-(-)-Ibuprofen-d3, the deuterated form of the R-enantiomer of ibuprofen. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways and experimental workflows involved in its study.

Executive Summary

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is administered as a racemic mixture of (S)-(+)- and (R)-(-)-enantiomers. The (S)-enantiomer is primarily responsible for the therapeutic effect through the inhibition of cyclooxygenase (COX) enzymes. The (R)-enantiomer, while largely inactive as a COX inhibitor, undergoes unidirectional chiral inversion to the active (S)-form and is also metabolized through oxidation. The substitution of hydrogen with deuterium in drug molecules, a process known as deuteration, can alter metabolic rates, a phenomenon known as the kinetic isotope effect (KIE). This guide focuses on the impact of deuterium substitution on the methyl group of the isobutyl side chain of (R)-(-)-Ibuprofen (to form this compound) on its metabolic fate.

Metabolic Pathways of (R)-(-)-Ibuprofen

The metabolism of (R)-(-)-Ibuprofen is multifaceted, involving both chiral inversion and oxidative metabolism.

Chiral Inversion

A significant portion of the administered (R)-(-)-Ibuprofen is converted to the pharmacologically active (S)-(+)-Ibuprofen. This inversion is a unidirectional process and is a critical aspect of the overall pharmacokinetics of racemic ibuprofen.

Oxidative Metabolism

The primary route of oxidative metabolism for both enantiomers of ibuprofen is hydroxylation, catalyzed mainly by cytochrome P450 enzymes in the liver. The major metabolites are 2-hydroxyibuprofen and 3-hydroxyibuprofen. For (R)-(-)-Ibuprofen, CYP2C8 is particularly involved in 2-hydroxylation, while CYP2C9 metabolizes both enantiomers.[1] These hydroxylated metabolites can be further oxidized to form carboxyibuprofen.

The metabolic pathways of (R)-(-)-Ibuprofen are depicted in the following diagram:

The Kinetic Isotope Effect of this compound

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. In the case of this compound, the substitution of three hydrogen atoms with deuterium on the methyl group can potentially slow down metabolic processes where a C-H bond is broken in the rate-determining step.

KIE on Chiral Inversion

Studies utilizing deuterium-labeled ibuprofen have demonstrated that deuteration at the C-2 or C-3 position of the propionic acid side chain does not result in a measurable kinetic isotope effect on the chiral inversion process.[2][3] This indicates that the cleavage of a C-H bond at these positions is not the rate-limiting step in the inversion pathway.

KIE on Oxidative Metabolism

The primary oxidative metabolism of (R)-(-)-Ibuprofen involves hydroxylation at the 2- and 3-positions of the isobutyl side chain, catalyzed by CYP2C8 and CYP2C9.[4] The breaking of a C-H bond is a key step in this process. Therefore, a primary kinetic isotope effect would be expected if this step is rate-limiting.

Table 1: In Vitro Kinetic Parameters for the Hydroxylation of (R)-(-)-Ibuprofen by Human Liver Microsomes [4]

| Metabolic Pathway | Vmax (pmol/min/mg) | Km (µM) |

| 2-Hydroxylation | 510 ± 117 | 47 ± 20 |

| 3-Hydroxylation | 593 ± 113 | 29 ± 8 |

Data represents the high-affinity enzyme component.

Based on the principles of KIE, if the C-H bond cleavage is the rate-determining step in the hydroxylation of the isobutyl side chain, the Vmax for the metabolism of this compound would be expected to be lower than that of the non-deuterated compound, while the Km would likely remain unchanged. This would result in a lower intrinsic clearance (Vmax/Km) for the deuterated molecule. However, without direct experimental data, the magnitude of this effect cannot be precisely quantified.

Experimental Protocols

The investigation of the kinetic isotope effect of this compound involves several key experimental procedures.

In Vitro Metabolism Assay

This protocol is designed to determine the kinetic parameters (Vmax and Km) of (R)-(-)-Ibuprofen and this compound metabolism by human liver microsomes or recombinant CYP enzymes.

Methodology:

-

Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes (or recombinant CYP enzymes), a phosphate buffer (pH 7.4), and varying concentrations of the substrate ((R)-(-)-Ibuprofen or this compound).

-

Pre-incubation: The mixture is pre-incubated at 37°C for a short period to allow temperature equilibration.

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: The reaction is allowed to proceed at 37°C for a specified time, ensuring that the metabolite formation is in the linear range.

-

Termination of Reaction: The reaction is stopped by adding a quenching solvent, such as cold acetonitrile.

-

Sample Preparation: The quenched samples are centrifuged to precipitate proteins. The supernatant, containing the metabolites, is then collected for analysis.

-

Quantification of Metabolites: The concentrations of the hydroxylated metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Kinetic Analysis: The rate of metabolite formation at each substrate concentration is determined. The Michaelis-Menten kinetic parameters, Vmax and Km, are then calculated by fitting the data to the Michaelis-Menten equation.

Chiral Inversion Assay

This protocol is used to assess the extent of chiral inversion of (R)-(-)-Ibuprofen to (S)-(+)-Ibuprofen.

Methodology:

-

Incubation: (R)-(-)-Ibuprofen or this compound is incubated with a system capable of chiral inversion, such as fresh rat hepatocytes.

-

Sample Collection: Aliquots of the incubation mixture are collected at various time points.

-

Extraction: The drug and its enantiomer are extracted from the samples.

-

Chiral Analysis: The concentrations of both (R)-(-)-Ibuprofen and (S)-(+)-Ibuprofen are determined using a stereoselective analytical method, such as chiral gas chromatography-mass spectrometry (GC-MS) or chiral high-performance liquid chromatography (HPLC).

-

Determination of Inversion: The extent of chiral inversion is calculated as the percentage of the initial (R)-enantiomer that has been converted to the (S)-enantiomer at each time point.

Conclusion

References

- 1. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic studies on the metabolic chiral inversion of R-ibuprofen in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the metabolism and chiral inversion of ibuprofen in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regioselective and stereoselective metabolism of ibuprofen by human cytochrome P450 2C - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of (R)-(-)-Ibuprofen-d3 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-Ibuprofen is the inactive enantiomer of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. In vivo, the R-enantiomer undergoes metabolic conversion to the pharmacologically active (S)-(+)-enantiomer.[1] Deuterated analogs, such as (R)-(-)-Ibuprofen-d3, are crucial tools in pharmacokinetic and metabolic studies, serving as internal standards for analytical quantification. A thorough understanding of the solubility and stability of this compound in organic solvents is paramount for the preparation of stock solutions, formulation development, and ensuring the accuracy and reproducibility of experimental results.

This guide provides a detailed summary of the solubility of ibuprofen in various organic solvents, outlines experimental protocols for determining solubility and stability, and presents a logical workflow for these analytical procedures.

Solubility of Ibuprofen in Organic Solvents

Ibuprofen is characterized as being practically insoluble in water but highly soluble in most organic solvents.[1] Its solubility is influenced by factors such as the polarity of the solvent, temperature, and the crystalline form of the solute. The carboxylic acid moiety of the ibuprofen molecule contributes to its potential for polarity, while the isobutylphenyl group imparts hydrophobic characteristics.[2]

The following tables summarize the reported solubility of ibuprofen in a range of common organic solvents at various temperatures.

Table 1: Solubility of Racemic Ibuprofen in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| n-Heptane | 15 | 11.8 |

| 25 | 19.8 | |

| 40 | 47.9 | |

| 60 | 143.4 | |

| Toluene | 15 | 120.5 |

| 25 | 204.1 | |

| 40 | 413.4 | |

| 60 | 993.4 | |

| Benzene | 15 | 150.3 |

| 25 | 251.3 | |

| 40 | 491.5 | |

| 60 | 1130.2 | |

| Ethanol | 15 | 441.3 |

| 25 | 647.9 | |

| 40 | 1135.2 | |

| 60 | 2503.1 |

Data adapted from Bagheri H, et al. (2017).[3]

Table 2: Solubility of Ibuprofen in Alcohols and Other Solvents

| Solvent | Temperature (°C) | Solubility (g/g of solvent) |

| Absolute Ethanol | 10 | 0.59 |

| 25 | 1.15 (estimated) | |

| 40 | 2.15 | |

| 90% Ethanol (aqueous) | 40 | 0.6618 (g/100mL) |

| Dichloromethane | Not Specified | Very Soluble |

| Acetone | Not Specified | Very Soluble |

| Methanol | Not Specified | Very Soluble |

Data adapted from Rashid A, et al. (2014) and Wikipedia.[1][4]

Stability of Ibuprofen in Organic Solvents

The stability of an active pharmaceutical ingredient (API) like ibuprofen in solution is critical for its effective use.[] Degradation can be influenced by environmental factors such as temperature, light, humidity, and the pH of the solution.[6][7] Stability studies are essential to identify potential degradation pathways and to establish appropriate storage conditions and re-test periods.[][7]

Key degradation mechanisms for APIs include hydrolysis, oxidation, isomerization, and photolytic reactions.[] For ibuprofen in solution, particular attention should be paid to potential esterification if stored in alcoholic solvents for extended periods, especially in the presence of acidic or basic catalysts, and to decarboxylation at elevated temperatures.

A study on the stability of ibuprofen in a deep eutectic solvent (DES) and its components (choline chloride and ethylene glycol) over 30 days at 25 °C and 37 °C showed good stability, with concentrations remaining above 95% of the initial value.[8] While not organic solvents in the traditional sense, this indicates the general stability of the ibuprofen molecule in liquid formulations.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

This protocol is based on the widely accepted shake-flask method, which is considered the gold standard for determining thermodynamic solubility.

-

Preparation:

-

Select a range of organic solvents of interest (e.g., ethanol, methanol, acetone, acetonitrile, dichloromethane).

-

Ensure all solvents are of high purity (e.g., HPLC grade).

-

Prepare a series of vials or stoppered glass flasks for each solvent.

-

-

Equilibration:

-

Add an excess amount of this compound to each vial containing a known volume of the respective solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or agitator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Equilibrium is achieved when the concentration of the dissolved solute remains constant over time.[9]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units (e.g., mg/mL, mol/L).

-

This protocol outlines a general approach for assessing the stability of this compound in an organic solvent.

-

Solution Preparation:

-

Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).

-

Dispense aliquots of the stock solution into multiple vials made of an inert material (e.g., amber glass) to protect from light.

-

-

Storage Conditions:

-

Divide the vials into different groups to be stored under various conditions as part of a stress test. These conditions should include:

-

Elevated Temperature: 10 °C increments above the intended storage temperature (e.g., 40 °C, 50 °C, 60 °C).[6]

-

Photostability: Exposure to a controlled source of UV and visible light, alongside a dark control.

-

Oxidative Stress: The solution can be spiked with an oxidizing agent (e.g., hydrogen peroxide).

-

-

For each condition, include samples to be analyzed at multiple time points (e.g., 0, 24, 48, 72 hours for forced degradation; longer intervals for long-term stability).

-

-

Analysis:

-

At each designated time point, retrieve a vial from each storage condition.

-

Analyze the sample using a validated stability-indicating analytical method (typically HPLC). A stability-indicating method is one that can separate the intact drug from its degradation products.

-

Quantify the remaining concentration of this compound.

-

Identify and, if possible, quantify any degradation products formed.

-

-

Evaluation:

-

Calculate the percentage of the initial concentration of this compound remaining at each time point for each condition.

-

Plot the concentration versus time to determine the degradation kinetics.

-

Identify the conditions under which the compound is unstable and characterize the degradation products to understand the degradation pathways.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Solution Stability and Forced Degradation Studies.

References

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. tsijournals.com [tsijournals.com]

- 4. UQ eSpace [espace.library.uq.edu.au]

- 6. fdaghana.gov.gh [fdaghana.gov.gh]

- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

The Rise of Deuterated Drug Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, has emerged as a powerful tool in drug discovery and development. This subtle atomic substitution can significantly alter the metabolic fate of a drug, leading to improved pharmacokinetic profiles, enhanced safety, and increased efficacy. This technical guide provides a comprehensive overview of the discovery, development, and application of deuterated drug standards, offering detailed methodologies and insights for professionals in the field.

The Kinetic Isotope Effect: A Foundational Principle

The underlying principle that governs the utility of deuterated drugs is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[][2] Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate when this bond cleavage is the rate-determining step in a metabolic process.[3][4] This effect is particularly pronounced in metabolic pathways mediated by cytochrome P450 (CYP) enzymes, which are often responsible for drug oxidation.[5] By strategically placing deuterium at metabolically vulnerable positions, or "soft spots," drug developers can retard metabolism, thereby improving the drug's performance.[3]

Advantages of Deuteration in Drug Development

The application of the KIE through deuteration offers several key advantages in drug development:

-

Improved Pharmacokinetics: Deuteration can lead to a longer drug half-life, increased exposure (AUC), and higher peak plasma concentrations (Cmax) with reduced clearance.[][6] This can translate to less frequent dosing, improving patient compliance.[7]

-

Enhanced Safety Profile: By slowing the formation of potentially toxic metabolites, deuteration can lead to a better safety and tolerability profile.[5][8] In some cases, it can also reduce drug-drug interactions.[7]

-

Increased Efficacy: A longer residence time of the active drug species in the plasma can lead to greater efficacy.[9]

-

Metabolic Switching: Deuteration can alter metabolic pathways, potentially favoring the formation of more desirable or less toxic metabolites.[5]

Quantitative Data Presentation

The impact of deuteration on pharmacokinetic parameters is a critical aspect of the development of these drugs. The following tables summarize comparative data for select deuterated and non-deuterated drugs.

Table 1: Comparison of Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs

| Drug | Parameter | Non-Deuterated Value | Deuterated Value | Fold Change | Reference |

| Methadone | AUC (ng·h/mL) | 1,250 ± 200 | 7,100 ± 1,500 | 5.7 | [] |

| Cmax (ng/mL) | 550 ± 100 | 2,400 ± 500 | 4.4 | [] | |

| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | 0.19 | [][6] | |

| Tetrabenazine | Active Metabolite Half-life (h) | ~5 | ~9 | 1.8 | [10] |

Table 2: Isotopic Purity and Enrichment of Deuterated Standards

| Compound | Isotopic Purity (%) | Isotopic Enrichment (atom % D) | Analytical Method | Reference |

| Deuterated Aldosterone | >98 | 98 | Mass Spectrometry | [11] |

| Deuterated Caffeine | >98 | >98 | Not Specified | [12] |

| Deuterated Riluzolamide | Not Specified | >99.5 (from 13C, 15N2-urea) | Not Specified | [11] |

Experimental Protocols

The successful development and application of deuterated drug standards rely on robust synthetic and analytical methodologies.

Synthesis of Deuterated Drug Standards

Several methods are employed for the synthesis of deuterated compounds, with the choice of method depending on the target molecule and the desired position of deuteration.

a) Hydrogen Isotope Exchange (HIE): This method involves the exchange of protons with deuterons from a deuterium source, often catalyzed by an acid, base, or metal.

-

Objective: To replace labile protons or protons at specific positions with deuterium.

-

General Protocol:

-

Dissolve the non-deuterated starting material in a deuterated solvent (e.g., D₂O, MeOD).

-

Add a catalyst (e.g., NaOD, Pd/C).

-

Heat the reaction mixture under controlled temperature and time to facilitate the exchange.

-

Monitor the reaction progress using NMR or MS to determine the degree of deuteration.

-

Purify the deuterated product using standard chromatographic techniques.[4][13]

-

b) Reductive Deuteration: This method introduces deuterium by the reduction of a functional group using a deuterium-donating reagent.

-

Objective: To introduce deuterium at positions of unsaturation or at a carbonyl group.

-

General Protocol:

-

Dissolve the precursor compound (e.g., containing a double bond, ketone, or ester) in an appropriate solvent.

-

Introduce a deuterium source, such as deuterium gas (D₂) with a catalyst (e.g., Pd/C), or a deuterated reducing agent (e.g., NaBD₄, LiAlD₄).

-

Conduct the reaction under appropriate conditions (e.g., pressure for D₂ gas, controlled temperature).

-

Work up the reaction to isolate the deuterated product.

-

Purify the product and confirm deuteration by NMR and MS.[4]

-

c) Synthesis from Deuterated Precursors: This approach involves building the target molecule from smaller, commercially available deuterated building blocks.

-

Objective: To incorporate deuterium at specific, non-exchangeable positions within the molecular scaffold.

-

General Protocol:

-

Design a synthetic route that utilizes a deuterated starting material or intermediate.

-

Perform the necessary chemical transformations to build the final deuterated drug standard.

-

This method offers precise control over the location of deuterium incorporation.[14]

-

Analytical Characterization of Deuterated Standards

Accurate characterization of deuterated standards is crucial to ensure their quality and suitability for their intended use.

a) Isotopic Purity and Enrichment Analysis by Mass Spectrometry (MS):

-

Objective: To determine the percentage of the deuterated species and the average number of deuterium atoms per molecule.

-

Instrumentation: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS).

-

Protocol:

-

Prepare solutions of the deuterated standard at an appropriate concentration.

-

Infuse the sample directly or inject it into the LC-MS system.

-

Acquire high-resolution mass spectra in full scan mode.

-

Identify the ion clusters corresponding to the different isotopologues (d₀, d₁, d₂, etc.).

-

Calculate the isotopic purity by determining the relative abundance of the desired deuterated isotopologue compared to all other isotopologues.

-

Calculate the isotopic enrichment by determining the weighted average of the deuterium content across all isotopologues.[15]

-

b) Structural Confirmation and Positional Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure and determine the specific sites of deuteration.

-

Instrumentation: High-field NMR spectrometer.

-

Protocol:

-

¹H NMR: Acquire a proton NMR spectrum. The absence or reduction of signals at specific chemical shifts compared to the non-deuterated standard indicates the positions of deuteration.

-

²H NMR: Acquire a deuterium NMR spectrum. This directly detects the deuterium atoms and provides information about their chemical environment.

-

¹³C NMR: Acquire a carbon NMR spectrum. The signals of carbons attached to deuterium will show characteristic splitting patterns (due to C-D coupling) and a slight upfield shift.

-

Two-dimensional NMR techniques (e.g., HSQC, HMBC) can be used for more complex molecules to definitively assign the positions of deuteration.

-

Mandatory Visualizations

Workflow for Quantitative Bioanalysis using a Deuterated Internal Standard

Caption: Workflow for quantitative bioanalysis using a deuterated internal standard.

Elucidation of a Metabolic Pathway using a Deuterated Tracer

Caption: Elucidating a metabolic pathway using a deuterated drug as a tracer.

Regulatory Considerations

The U.S. Food and Drug Administration (FDA) considers deuterated drugs to be new chemical entities (NCEs), even if they are analogues of previously approved non-deuterated drugs.[16] This designation provides five years of market exclusivity. The approval of deuterated analogues of existing drugs can often be streamlined through the 505(b)(2) regulatory pathway, which allows developers to rely on the safety and efficacy data of the original drug.[10][17] However, bridging studies are required to establish a scientific justification for this reliance. These studies may include:

-

In vitro and in vivo studies to compare the metabolism of the deuterated and non-deuterated compounds.

-

Bridging toxicity studies.

-

Relative bioavailability and other pharmacokinetic studies.[17]

Conclusion

Deuterated drug standards are playing an increasingly important role in modern drug development. Their ability to favorably alter pharmacokinetic and safety profiles offers a valuable strategy for optimizing drug candidates and extending the lifecycle of existing medicines. As synthetic and analytical techniques continue to advance, the precision and application of deuteration are expected to expand, further solidifying its place in the pharmaceutical scientist's toolkit. A thorough understanding of the principles of the kinetic isotope effect, coupled with robust methodologies for synthesis, analysis, and regulatory navigation, is essential for harnessing the full potential of this powerful technology.

References

- 2. Deuterated drug - Wikipedia [en.wikipedia.org]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 5. bioscientia.de [bioscientia.de]

- 6. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. deutramed.com [deutramed.com]

- 8. researchgate.net [researchgate.net]

- 9. jrfglobal.com [jrfglobal.com]

- 10. venable.com [venable.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Deuterated Drugs Are New Chemical Entities | Troutman Pepper Locke - JDSupra [jdsupra.com]

- 17. salamandra.net [salamandra.net]

Methodological & Application

Application Note and Protocol: Quantitative Analysis of Ibuprofen in Human Plasma using (R)-(-)-Ibuprofen-d3 as an Internal Standard by LC-MS/MS

Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and bioanalysis.

Introduction: Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID). Accurate quantification of ibuprofen in plasma is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as (R)-(-)-Ibuprofen-d3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The SIL-IS co-elutes with the analyte and compensates for variations in sample preparation and matrix effects, thereby ensuring high accuracy and precision.[1][2][3] This protocol outlines a detailed method for the extraction and quantification of ibuprofen in human plasma using this compound as an internal standard.

Experimental Protocols

1. Materials and Reagents:

-

Analytes and Internal Standard:

-

Ibuprofen (racemic or specific enantiomer as required)

-

This compound (Internal Standard, IS)

-

-

Chemicals and Solvents:

-

Human Plasma: K2-EDTA or heparinized plasma